2-(Bromomethyl)pyrazine

Catalog No.
S686483
CAS No.
60023-35-0
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)pyrazine

CAS Number

60023-35-0

Product Name

2-(Bromomethyl)pyrazine

IUPAC Name

2-(bromomethyl)pyrazine

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2

InChI Key

VNMORBLLLTZLLT-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)CBr

Canonical SMILES

C1=CN=C(C=N1)CBr

Synthesis and Characterization:

2-(Bromomethyl)pyrazine is a heterocyclic aromatic compound with the formula C5H5BrN2. It can be synthesized through various methods, including the reaction of 2-bromopyrazine with formaldehyde and sodium methoxide []. The resulting product can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While the specific scientific research applications of 2-(Bromomethyl)pyrazine are not extensively documented, its chemical properties suggest potential uses in various research areas:

  • Organic synthesis: The presence of the reactive bromomethyl group makes 2-(Bromomethyl)pyrazine a valuable building block for the synthesis of more complex molecules. It can participate in various reactions, such as nucleophilic substitution and coupling reactions, to introduce diverse functionalities [].
  • Material science: The aromatic ring and the reactive group in 2-(Bromomethyl)pyrazine could be advantageous for the development of functional materials.
  • Medicinal chemistry: The pyrazine ring is present in various biologically active compounds. 2-(Bromomethyl)pyrazine could serve as a starting material for the exploration of novel drug candidates, although further research is needed to establish its therapeutic potential.

2-(Bromomethyl)pyrazine is an organic compound characterized by the presence of a bromomethyl group attached to a pyrazine ring. Its chemical formula is C5H5BrN2C_5H_5BrN_2, and it features a bromine atom bonded to a methylene group, which in turn is attached to the nitrogen-containing heterocyclic structure of pyrazine. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique reactivity and biological properties.

2-(Bromomethyl)pyrazine itself is not expected to have a specific biological mechanism of action. It primarily serves as a chemical intermediate for the synthesis of other molecules with potential biological activities.

  • Due to the limited information available, specific data on the toxicity, flammability, or reactivity of 2-(Bromomethyl)pyrazine is not available.
  • However, considering the presence of bromine, it is recommended to handle this compound with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
, particularly those involving nucleophilic substitutions and cross-coupling reactions. One significant reaction is the Suzuki coupling, where it can react with aryl boronic acids to form biaryl compounds. The transition metal-catalyzed reactions are particularly effective, yielding high product yields under optimized conditions . Additionally, electrophilic substitutions can occur at the pyrazine ring, allowing for the synthesis of more complex derivatives .

The synthesis of 2-(bromomethyl)pyrazine can be achieved through various methods:

  • Bromination of Pyrazine: This method involves treating pyrazine with bromomethyl reagents under controlled conditions.
  • Functionalization via Cross-Coupling: Utilizing transition metal catalysts, such as palladium, to facilitate the coupling of pyrazines with bromomethyl groups derived from other organic halides .
  • Direct Alkylation: The reaction of pyrazine with suitable alkylating agents containing bromomethyl functionalities.

These methods allow for the efficient production of 2-(bromomethyl)pyrazine in laboratory settings.

2-(Bromomethyl)pyrazine serves several applications in both research and industry:

  • Medicinal Chemistry: It is used as a building block for synthesizing bioactive compounds.
  • Material Science: Its unique structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and electrical conductivity.
  • Agricultural Chemistry: Potential applications in designing agrochemicals that target specific pests or diseases.

Interaction studies involving 2-(bromomethyl)pyrazine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with enzymes or receptors. For instance, its ability to form covalent bonds with amino acids in proteins may be investigated to understand its biological implications better .

Several compounds share structural similarities with 2-(bromomethyl)pyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-BromopyrazineBromine at position 2Used as an intermediate in organic synthesis.
3-BromopyrazineBromine at position 3Exhibits different reactivity profiles compared to 2-bromo variant.
5-BromopyrazineBromine at position 5Known for its application in medicinal chemistry due to specific biological activity.
2-(Chloromethyl)pyrazineChloromethyl group instead of bromomethylGenerally less reactive than brominated counterparts.
Methyl-2-pyrazineMethyl group at position 2Shows distinct solubility and reactivity characteristics compared to halogenated derivatives.

The uniqueness of 2-(bromomethyl)pyrazine lies in its balance between reactivity due to the bromomethyl group and the stability provided by the pyrazine ring, making it a versatile compound for further functionalization.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Bromomethyl)pyrazine

Dates

Last modified: 08-15-2023

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